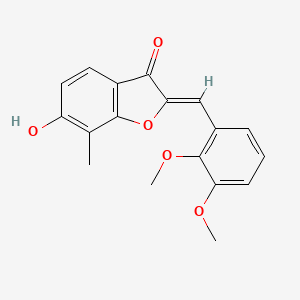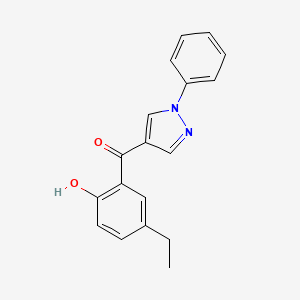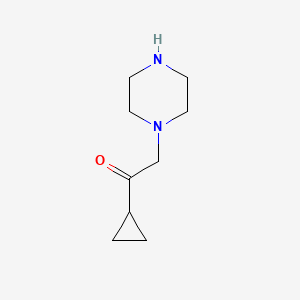![molecular formula C12H24N4O3 B7835965 tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate](/img/structure/B7835965.png)
tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperazine ring, and an amino-hydroxyimino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Nucleophilic Substitution Reactions: Piperazine derivatives can undergo nucleophilic substitution reactions with tert-butyl chloroformate to introduce the tert-butyl group.
Reductive Amination: The amino-hydroxyimino functional group can be introduced through reductive amination reactions involving suitable precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution Reactions: The piperazine ring can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution Reactions: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe or inhibitor in biochemical studies due to its reactivity with various biomolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate can be used as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the amino-hydroxyimino group can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl (3Z)-3-amino-3-(hydroxyimino)propylcarbamate: A structurally related compound with a different stereochemistry.
Piperazine derivatives: Other piperazine-based compounds with varying functional groups.
Uniqueness: Tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.
Propiedades
IUPAC Name |
tert-butyl 4-[(3E)-3-amino-3-hydroxyiminopropyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3/c1-12(2,3)19-11(17)16-8-6-15(7-9-16)5-4-10(13)14-18/h18H,4-9H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMZUFQOZLYNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine](/img/structure/B7835899.png)








![ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B7835962.png)
![1-Phenyl-6-(prop-2-en-1-ylamino)-1h-pyrazolo-[3,4-d]pyrimidin-4(5h)-one](/img/structure/B7835969.png)
![2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)](/img/structure/B7835975.png)
acetic acid](/img/structure/B7835983.png)

